![molecular formula C10H13NO B3240460 2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol CAS No. 143620-35-3](/img/structure/B3240460.png)
2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol
Overview
Description
2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol, also known as THB, is a naturally occurring molecule found in many plants, including the popular medicinal herb Valeriana officinalis, commonly referred to as valerian. THB is a chemical compound with a variety of medicinal properties and applications in scientific research.
Scientific Research Applications
Heterocyclic Chemistry and Biological Activity
- Benzodiazepine Analogues : The review by Földesi, Volk, and Milen (2018) on 2,3-benzodiazepines highlights the significance of these compounds in developing new medicines. The study explores various diazepine and triazepine derivatives synthesized by replacing the benzene ring with five-membered nitrogen heterocycles. This modification has led to new compounds with significant biological efficacy, underscoring the potential for discovering treatments for diseases currently lacking effective remedies, such as certain cancers, and combating antibiotic-resistant pathogens (Földesi, Volk, & Milen, 2018).
Pharmacology and Therapeutics
- Azepine Derivatives : Kaur, Garg, Malhi, and Sohal (2021) reviewed the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine and its derivatives. These compounds exhibit great pharmacological and therapeutic implications, emphasizing the need for more research into their biological effects. The review suggests that N-containing seven-membered heterocycles like azepines still offer vast potential for therapeutic applications (Kaur, Garg, Malhi, & Sohal, 2021).
Synthesis and Utilities
- Synthetic Approaches : Ibrahim (2011) discusses the synthetic utilities of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo(1,5)diazepines. This review underlines the methods developed for synthesizing these compounds and their biological applications, offering insights into the broad applicability and potential of such heterocyclic compounds in medicinal chemistry (Ibrahim, 2011).
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-3-1-2-8-4-6-11-7-5-9(8)10/h1-3,11-12H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYSUBWUWJHGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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